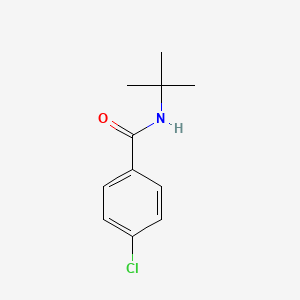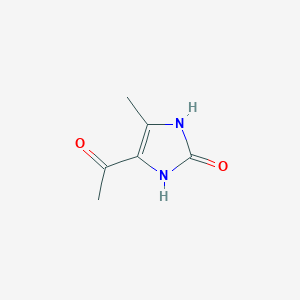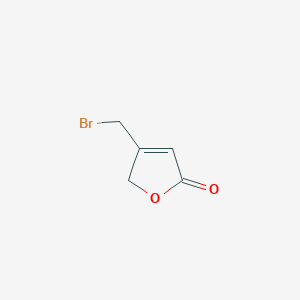
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde and its derivatives have shown notable anticancer activities. A study by Rashid (2020) discussed the synthesis of bis-benzimidazole combined with primary amine and aromatic aldehydes, showing good to notable anticancer activity against the National Cancer Institute's 60 cell line panel (Rashid, 2020).
Cytotoxic Activity
Compounds derived from 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and tested for cytotoxic activity against various human cancer cell lines. A study by Karpińka et al. (2011) found that some of these compounds exhibited stronger antiproliferative properties than cisplatin, a comparator drug (Karpińka, Matysiak, & Niewiadomy, 2011).
Fluorescent Probing
This chemical has been used in the development of a ratiometric fluorescent probe for bisulphite, based on intramolecular charge transfer. Wang et al. (2013) demonstrated that 4-(1H-benzimidazol-2-yl)benzaldehyde could detect bisulphite in a concentration range of 2.0-200 µmol/L (Wang, Qi, & Yang, 2013).
Catalysis
In a study by Sharma et al. (2017), complexes of (η5-Cp*)Ir(iii) with derivatives of 1,3-dihydrobenzoimidazole-2-thione/selenone were used for oxidation and synthesis of 1,2-substituted benzimidazole, showing excellent to good yield in a one-pot synthesis (Sharma, Joshi, Bhaskar, & Singh, 2017).
Antiproliferative Agents
Ashok et al. (2020) synthesized novel benzimidazole derivatives and evaluated them as antiproliferative agents against cancer cell lines, where some compounds exhibited potent activity (Ashok, Ram Reddy, Nagaraju, Dharavath, Ramakrishna, Gundu, Shravani, & Sarasija, 2020).
Reactions with Enamines
A study by Ukhin et al. (1999) explored the reactions of benzimidazole-2-carbaldehyde with enamines, leading to the formation of various compounds like 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole (Ukhin, Shishkin, Baumer, & Borbulevych, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(benzimidazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYKWSXEKZURTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353279 |
Source


|
| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90514-72-0 |
Source


|
| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














